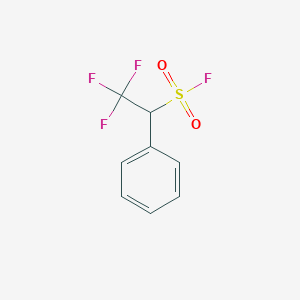

2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride

Description

2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride is a fluorinated sulfonyl fluoride derivative characterized by a phenyl group attached to a trifluoromethyl-substituted ethane backbone, terminated by a sulfonyl fluoride (-SO₂F) group. This compound is of interest in organic synthesis and medicinal chemistry due to the reactivity of the sulfonyl fluoride moiety, which participates in nucleophilic substitutions and click chemistry. The trifluoromethyl and phenyl groups contribute to its electron-deficient nature, enhancing stability and influencing solubility .

Properties

Molecular Formula |

C8H6F4O2S |

|---|---|

Molecular Weight |

242.19 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-phenylethanesulfonyl fluoride |

InChI |

InChI=1S/C8H6F4O2S/c9-8(10,11)7(15(12,13)14)6-4-2-1-3-5-6/h1-5,7H |

InChI Key |

NACIWVOQEAQFDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)S(=O)(=O)F |

Origin of Product |

United States |

Preparation Methods

Electrochemical Oxidative Fluorination

This method leverages electrochemical activation to convert thiols or disulfides into sulfonyl fluorides using potassium fluoride (KF) as a cost-effective fluoride source.

-

- A biphasic system of acetonitrile (CH₃CN) and 1 M HCl is used with graphite/stainless steel electrodes.

- The substrate (e.g., 2-mercapto-4,6-dimethylpyrimidine) is combined with KF (5 equiv) and pyridine (1 equiv) under electrochemical oxidation.

- The reaction proceeds via anodic oxidation, forming a disulfide intermediate that is further oxidized to the sulfonyl fluoride.

-

- If the thiol precursor (e.g., Ph–C(CF₃)–SH) is available, this method directly yields the target compound.

Halogen Exchange Substitution

This two-step approach involves synthesizing the sulfonyl chloride intermediate, followed by fluorination.

Step 1: Synthesis of Sulfonyl Chloride

- Diazotization : Aromatic amines (e.g., 2-chloro-6-trifluoromethylaniline) are treated with NaNO₂ and HCl to form diazonium salts.

- Sulfonylation : The diazonium salt reacts with SO₂/CuSO₄ in the presence of NaHSO₃ to yield the sulfonyl chloride.

Step 2: Fluorination

Palladium-Catalyzed Synthesis

This method employs aryl iodides, a sulfur dioxide surrogate (DABSO), and Selectfluor to construct sulfonyl fluorides.

-

- Limited to aromatic systems; adaptation to aliphatic substrates (e.g., Ph–C(CF₃)–SO₂F) requires further optimization.

Challenges and Considerations

- Precursor Availability : Thiols/disulfides with CF₃ groups are niche reagents.

- Steric Effects : The CF₃ group may hinder electrochemical or catalytic processes.

- Stability : Sulfenyl/sulfinyl fluoride intermediates are often unstable, requiring optimized conditions.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required.

Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form sulfonic acids.

Common reagents used in these reactions include bases, acids, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction is crucial for its applications in biochemical research and drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s closest analogs are fluorinated ethanesulfonyl fluorides (Table 1). Key differences include:

- Substituent Patterns: Unlike analogs such as 1,2,2,2-tetrafluoroethanesulfonyl fluoride (CAS 2127-74-4), the target compound features a phenyl group instead of additional fluorine atoms.

- Electronic Effects : The phenyl group’s electron-withdrawing nature (enhanced by para/meta fluorine substituents in analogs like 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride (CAS 1184980-60-6)) may polarize the sulfonyl fluoride group, increasing its electrophilicity .

Table 1: Structural Comparison of Fluorinated Sulfonyl Fluorides and Related Compounds

| Compound Name (CAS) | Molecular Formula | Key Substituents | Functional Group |

|---|---|---|---|

| 2,2,2-Trifluoro-1-phenylethane-1-SO₂F | C₈H₆F₃O₂S | Phenyl, -CF₃ | Sulfonyl fluoride |

| 1,2,2,2-Tetrafluoroethanesulfonyl fluoride (2127-74-4) | C₂H₂F₄O₂S | -CF₂F, -CH₂F | Sulfonyl fluoride |

| 2-(1,2-Dichloro-1,2,2-trifluoroethoxy)-1,1,2,2-tetrafluoroethanesulfonyl fluoride (144728-59-6) | C₄Cl₂F₇O₃S | -Cl, -CF₃O- | Sulfonyl fluoride |

| 2,2,2-Trifluoro-1-(4-fluorophenyl)ethanamine hydrochloride (1184980-60-6) | C₈H₇ClF₄N | 4-Fluorophenyl, -CF₃ | Amine hydrochloride |

Physicochemical Properties

- Stability : Fluorinated sulfonyl fluorides generally exhibit high thermal and hydrolytic stability. The phenyl group in the target compound may reduce sensitivity to nucleophilic attack compared to aliphatic analogs like 1,2,2,2-tetrafluoroethanesulfonyl fluoride, which lacks steric protection .

- Solubility : The aromatic ring likely increases lipophilicity, contrasting with more polar analogs containing oxygenated substituents (e.g., 2-[difluoro(trifluoroethenyloxy)methyl]-tetrafluoroethanesulfonyl fluoride (CAS 16090-14-5)) .

Research Findings and Environmental Considerations

- Environmental Persistence : Perfluorinated sulfonyl fluorides are persistent pollutants due to strong C-F bonds. The phenyl group in the target compound may reduce environmental mobility compared to smaller analogs like 1,2,2,2-tetrafluoroethanesulfonyl fluoride .

- Synthetic Utility : The compound’s structure enables modular derivatization, akin to quaternary ammonium surfactants (e.g., BAC-C12), where fluorination tunes micelle formation and critical micelle concentration (CMC) .

Biological Activity

2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride is a sulfonyl fluoride compound characterized by its trifluoromethyl group, which enhances its lipophilicity and biological activity. This compound has garnered attention due to its potential applications in enzyme inhibition and drug development. The unique structural features of sulfonyl fluorides, including their ability to form covalent bonds with nucleophilic sites in enzymes, make them valuable tools in biochemical research.

- Molecular Formula : CHFOS

- Molecular Weight : Approximately 206.2 g/mol

- Key Functional Groups : Sulfonyl fluoride and trifluoromethyl groups

The presence of three fluorine atoms contributes to the compound's increased reactivity and lipophilicity, which can influence its biological interactions.

The biological activity of 2,2,2-trifluoro-1-phenylethane-1-sulfonyl fluoride primarily involves its role as an enzyme inhibitor. The sulfonyl fluoride group allows the compound to form covalent bonds with nucleophilic residues in target enzymes, effectively inhibiting their activity. This mechanism is particularly significant in the context of studying enzyme interactions and drug development.

Enzyme Inhibition

Research indicates that sulfonyl fluorides can selectively inhibit various enzymes:

- Fatty Acid Amide Hydrolase (FAAH) : This enzyme is involved in the degradation of endocannabinoids. Studies have shown that sulfonyl fluorides can serve as potent inhibitors of FAAH, leading to increased levels of endocannabinoids in the body .

Case Study: Inhibition of FAAH

A study explored the structure-activity relationship (SAR) of several sulfonyl fluorides, including 2,2,2-trifluoro-1-phenylethane-1-sulfonyl fluoride. The findings revealed:

- Selectivity : The compound exhibited low off-target effects when tested against a range of serine hydrolases.

- In vitro Activity : It demonstrated significant inhibition of FAAH with a reported IC50 value indicating effective enzyme blockade .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of structurally related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Oxo-2-phenylethane-1-sulfonyl fluoride | Contains an oxo group along with sulfonyl fluoride | Effective enzyme inhibitor with diverse applications |

| 2,5-Difluorobenzenesulfonyl fluoride | Benzene ring with two fluorine atoms | Different reactivity profile; used in drug design |

| 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride | Contains two fluorine atoms | Enhanced stability; potential for selective inhibition |

| 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl fluoride | Three fluorine atoms; increased lipophilicity | Notable for selective inhibition of FAAH |

Biological Activity Studies

Recent studies have highlighted the antifungal properties of sulfonyl fluorides. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.